2-(3-(Pyridin-4-yl)-5-(trifluoromethyl)pyridin-2-yl)acetic acid
Overview
Description
2-(3-(Pyridin-4-yl)-5-(trifluoromethyl)pyridin-2-yl)acetic acid is a compound of interest in various fields of scientific research due to its unique chemical structure and properties. This compound features a pyridine ring substituted with a trifluoromethyl group and another pyridine ring, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-(Pyridin-4-yl)-5-(trifluoromethyl)pyridin-2-yl)acetic acid typically involves multi-step organic synthesis. One common method includes the coupling of pyridine derivatives followed by the introduction of the trifluoromethyl group. The reaction conditions often require the use of catalysts, such as palladium or copper, and specific solvents to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.
Chemical Reactions Analysis
Types of Reactions
2-(3-(Pyridin-4-yl)-5-(trifluoromethyl)pyridin-2-yl)acetic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agents used.
Reduction: Reduction reactions can modify the functional groups present in the molecule.
Substitution: The pyridine rings can undergo substitution reactions, where different substituents replace the existing groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures, specific solvents, and sometimes inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield pyridine N-oxides, while substitution reactions could introduce new functional groups onto the pyridine rings.
Scientific Research Applications
2-(3-(Pyridin-4-yl)-5-(trifluoromethyl)pyridin-2-yl)acetic acid has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound can be used in the development of new biochemical assays and as a probe for studying biological systems.
Industry: The compound can be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-(3-(Pyridin-4-yl)-5-(trifluoromethyl)pyridin-2-yl)acetic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved can vary, but often include binding to active sites or altering the conformation of target molecules.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyridine derivatives with trifluoromethyl groups or other substituents. Examples include:
- 2-(3-(Pyridin-4-yl)-5-methylpyridin-2-yl)acetic acid
- 2-(3-(Pyridin-4-yl)-5-chloropyridin-2-yl)acetic acid
Uniqueness
What sets 2-(3-(Pyridin-4-yl)-5-(trifluoromethyl)pyridin-2-yl)acetic acid apart is the presence of both the trifluoromethyl group and the pyridine rings, which confer unique chemical properties and reactivity. This makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
2-[3-pyridin-4-yl-5-(trifluoromethyl)pyridin-2-yl]acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9F3N2O2/c14-13(15,16)9-5-10(8-1-3-17-4-2-8)11(18-7-9)6-12(19)20/h1-5,7H,6H2,(H,19,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NMMSWDCRHMOYCX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1C2=C(N=CC(=C2)C(F)(F)F)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9F3N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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